Cas no 926258-45-9 (2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid)

2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid is a specialized organic compound with cyclopropylcarbamoyl and methylsulfanyl substituents on a benzoic acid backbone. This compound exhibits unique chemical properties, including high stability and selective reactivity, making it valuable in pharmaceutical and agrochemical applications. Its distinct structural features contribute to enhanced solubility and bioavailability, facilitating efficient drug delivery systems.
2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid structure
926258-45-9 structure
Product Name:2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid
CAS No:926258-45-9
MF:C12H13NO3S
MW:251.301522016525
MDL:MFCD06660856
CID:4665616
Update Time:2025-07-27

2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-[[2-(cyclopropylamino)-2-oxoethyl]thio]-
    • 2-{[(Cyclopropylcarbamoyl)Methyl]Sulfanyl}Benzoic Acid
    • 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid
    • MDL: MFCD06660856
    • Inchi: 1S/C12H13NO3S/c14-11(13-8-5-6-8)7-17-10-4-2-1-3-9(10)12(15)16/h1-4,8H,5-7H2,(H,13,14)(H,15,16)
    • InChI Key: RLSAQFXXGJFZFB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC=C1SCC(NC1CC1)=O

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: NA
  • Boiling Point: Not available
  • Flash Point: Not available
  • Vapor Pressure: Not available

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Additional information on 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid

Professional Introduction to 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid (CAS No. 926258-45-9)

2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid, identified by its CAS number 926258-45-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzoic acid derivatives category, characterized by its complex structural framework, which includes a cyclopropyl group, a carbamoyl moiety, and a methylsulfanyl substituent. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of intense study in medicinal chemistry.

The< strong>CAS number 926258-45-9 serves as a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications. The molecular structure of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid consists of a benzoic acid core substituted with a (cyclopropylcarbamoyl)methylsulfanyl group at the 2-position. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. The cyclopropyl group, in particular, has been shown to enhance metabolic stability and binding affinity in drug candidates. Additionally, the presence of a carbamoyl moiety often suggests potential bioactivity related to enzyme inhibition or receptor interaction. The methylsulfanyl group further modulates the compound's properties, potentially contributing to its solubility and pharmacokinetic behavior.

Current research in the field of pharmaceutical chemistry has highlighted the importance of structurally diverse compounds in drug discovery. 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid represents an intriguing example of such diversity. Its unique structural features have prompted investigations into its potential applications as an intermediate in synthesizing novel therapeutic agents. Studies have begun to explore its efficacy in models of inflammation, pain management, and neuroprotection, where its molecular characteristics may offer advantages over conventional treatments.

The synthesis of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and selective functional group transformations have been crucial in constructing the complex framework of this compound.

One of the most compelling aspects of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid is its potential as a lead compound for further drug development. Researchers are leveraging computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological activity. The cyclopropyl group's ability to engage with biological targets in novel ways has been particularly promising in early-stage studies. Additionally, the benzoic acid core provides a scaffold that can be modified to improve bioavailability and target specificity.

The biological activity of this compound is being scrutinized through both in vitro and in vivo experiments. In vitro studies have revealed interactions with various enzymes and receptors, suggesting multiple potential therapeutic pathways. For instance, preliminary data indicate that it may inhibit certain inflammatory cytokines by modulating signaling pathways associated with immune responses. In vivo models are further validating these findings, providing insights into its behavior within complex biological systems.

The pharmacokinetic profile of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its clinical utility. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being used to characterize its metabolic pathways and identify potential side effects or interactions with other drugs.

From an industrial perspective, the production of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid presents both challenges and opportunities. Scaling up synthetic routes while maintaining high purity requires sophisticated manufacturing processes. Collaborations between academic researchers and pharmaceutical companies are facilitating these efforts by combining expertise in organic synthesis with process optimization techniques. Such partnerships are essential for translating laboratory discoveries into viable drug candidates.

The regulatory landscape for new pharmaceutical compounds also plays a significant role in the development of 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid. Compliance with guidelines set forth by agencies such as the FDA and EMA is necessary for advancing it through clinical trials and eventual market approval. Documentation of safety profiles, efficacy data, and manufacturing processes must be meticulously prepared to meet regulatory standards. This rigorous approach ensures that patients receive safe and effective treatments derived from well-characterized compounds.

In conclusion, 2-{(Cyclopropylcarbamoyl)MethylSulfanyl}Benzoic Acid (CAS No.926258-45-9) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activity. Ongoing research continues to uncover new insights into its pharmacological properties, synthetic pathways, and potential clinical applications. As interest in structurally diverse compounds grows within the pharmaceutical industry, this benzoic acid derivative stands out as a valuable asset in the quest for novel treatments across various disease states.

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